molecular formula C20H16FN5O2S B6490078 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one CAS No. 863458-33-7

2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one

Cat. No.: B6490078
CAS No.: 863458-33-7
M. Wt: 409.4 g/mol
InChI Key: YPLMSMDSGYSPAM-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidine core fused with a triazole ring and a pyrimidine moiety. The 3-position is substituted with a 4-fluorophenylmethyl group, while the 7-position contains a sulfanyl (-S-) linker to a ketone functional group attached to a 4-methoxyphenyl ring. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the 4-methoxyphenyl moiety may improve solubility due to its polar ether group . Synthetic routes for analogous compounds involve nucleophilic substitution reactions, as seen in triazole-thioether preparations (e.g., sodium ethoxide-mediated coupling of α-halogenated ketones with triazoles) .

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2S/c1-28-16-8-4-14(5-9-16)17(27)11-29-20-18-19(22-12-23-20)26(25-24-18)10-13-2-6-15(21)7-3-13/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLMSMDSGYSPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one represents a significant class of heterocyclic compounds known for their diverse biological activities. This compound incorporates a triazolopyrimidine core and is structurally complex, which enhances its potential for various pharmacological applications.

Chemical Structure

The IUPAC name for this compound highlights its intricate structure:

IUPAC Name 2(3[(4fluorophenyl)methyl]3H[1,2,3]triazolo[4,5d]pyrimidin7ylsulfanyl)1(4methoxyphenyl)ethan1one\text{IUPAC Name }this compound

Structural Features

  • Triazolopyrimidine Core : Known for its role in various biological activities.
  • Fluorophenyl Group : Enhances lipophilicity and biological interactions.
  • Methoxyphenyl Group : Potentially contributes to the compound's pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties. The following sections summarize key findings from recent research.

Anticancer Activity

Recent studies have indicated that derivatives of triazolopyrimidines exhibit significant anticancer properties. For example:

  • USP28 Inhibition : A related triazolopyrimidine derivative was shown to inhibit USP28 with an IC50 value of 1.1 μmol/L. This inhibition led to decreased cell proliferation and induced apoptosis in gastric cancer cell lines (HGC-27) .
CompoundTargetIC50 (μmol/L)Effect
Triazolopyrimidine DerivativeUSP281.1Inhibition of cell proliferation

Antimicrobial Properties

Compounds with similar structural motifs have demonstrated antimicrobial activity against various pathogens:

  • Mechanism of Action : The triazolopyrimidine core may interact with bacterial enzymes or DNA synthesis pathways, leading to growth inhibition .

Anti-inflammatory Effects

Research has suggested that compounds containing the triazolopyrimidine framework exhibit anti-inflammatory properties:

  • Cytokine Modulation : Some derivatives have been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

Study on Triazolopyrimidine Derivatives

A study conducted on a series of triazolopyrimidine derivatives highlighted their potential as USP28 inhibitors. The results indicated that modifications at specific positions on the triazole ring could significantly enhance activity against cancer cell lines .

Mechanistic Insights

The mechanism by which these compounds exert their biological effects often involves:

  • Enzyme Interaction : Binding to specific enzymes or receptors, modulating their activity.
  • Cellular Pathway Disruption : Influencing pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and biological differences between the target compound and analogous derivatives:

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name / Core Structure Key Substituents Molecular Weight* (g/mol) Solubility Trends Reported Bioactivity References
Target Compound 3-(4-Fluorophenylmethyl); 7-sulfanyl-1-(4-methoxyphenyl)ethanone ~430 (estimated) Moderate (polar ether) Anticancer, antimicrobial (inferred)
2-(4-(2,4-Difluorophenyl)-5-(phenylsulfonyl)phenyl-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 4-(2,4-Difluorophenyl); 5-(phenylsulfonyl); 1-phenyl ~527 Low (sulfonyl group) Antimicrobial, anti-inflammatory
1-{4-[3-(3-Fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-piperazinyl}-2-(4-methylphenoxy)ethanone 3-(3-Fluorophenyl); 7-piperazinyl; 2-(4-methylphenoxy) ~478 (ChemSpider data) High (piperazinyl) Not explicitly reported
{4-[3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-piperazinyl}[4-(trifluoromethyl)phenyl]methanone 3-(4-Methylphenyl); 7-piperazinyl; 4-(trifluoromethylphenyl) ~512 (ChemSpider data) Moderate (CF3 group) Not explicitly reported
Chromenone-pyrazolo[3,4-d]pyrimidine derivatives (e.g., Example 72, 132) 4-Amino-pyrazolo[3,4-d]pyrimidine; fluorophenyl; chromenone ~550–608 Low (aromatic dominance) Kinase inhibition, anticancer

*Molecular weights for the target compound and others are estimated based on structural formulas or sourced from ChemSpider .

Key Comparative Insights:

Core Structure Variations: The target compound’s triazolo[4,5-d]pyrimidine core differs from 1,2,4-triazoles (e.g., ) and pyrazolo[3,4-d]pyrimidines (e.g., ). Sulfanyl (-S-) linkers (target compound) vs. sulfonyl (-SO2-) groups (): Sulfanyl groups are less polar, favoring membrane permeability, while sulfonyl groups enhance hydrogen bonding but reduce lipophilicity .

Substituent Effects: 4-Methoxyphenyl (target) vs. phenyl/fluorophenyl (): Methoxy groups improve aqueous solubility via hydrogen bonding, whereas halogenated phenyls enhance metabolic stability . Piperazinyl substituents () increase solubility but may introduce steric hindrance compared to the target’s sulfanyl-ethanone chain .

Biological Activity: Triazole-thioether derivatives (e.g., ) exhibit antimicrobial activity due to thiol-mediated enzyme inhibition . The target compound’s sulfanyl group may confer similar mechanisms. Pyrazolo-pyrimidine-chromenone hybrids () target kinases and apoptotic pathways, suggesting divergent applications compared to the triazolo-pyrimidine core .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels ’s sodium ethoxide-mediated thioether formation, though its triazolo-pyrimidine core requires specialized cyclization steps .

Research Findings and Gaps:

  • Triazolo-pyrimidines are understudied compared to 1,2,4-triazoles, but their fused-ring systems show promise for high-affinity enzyme binding .
  • The 4-fluorophenylmethyl group in the target compound may reduce CYP450-mediated metabolism, enhancing bioavailability versus non-fluorinated analogs .
  • Data Gaps : Explicit bioactivity data for the target compound are absent in the provided evidence; predictions are based on structural analogs. Further in vitro assays (e.g., kinase inhibition, antimicrobial screens) are needed.

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